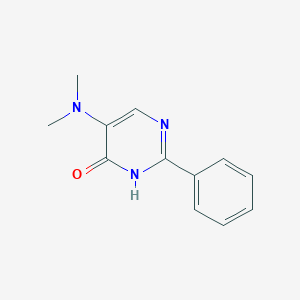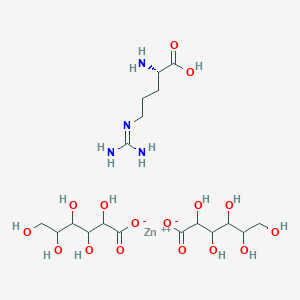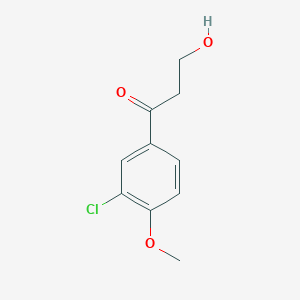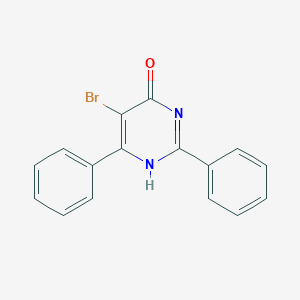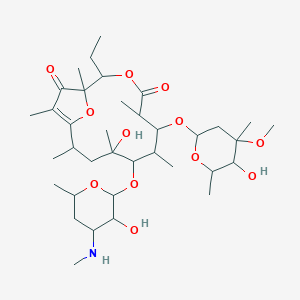
Sporeamicin C
Overview
Description
Sporeamicin C is a macrolide antibiotic derived from the bacterium Saccharopolyspora. It is structurally related to erythromycin and is known for its broad-spectrum antibacterial activity. This compound is particularly effective against Gram-positive bacteria and some Gram-negative bacteria. It has been studied for its potential use in treating various bacterial infections, including those resistant to other antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sporeamicin C involves several steps, starting from the fermentation of Saccharopolyspora species. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic. The key steps include:
Fermentation: The bacterium Saccharopolyspora is cultured in a nutrient-rich medium under controlled conditions to produce this compound.
Extraction: The fermentation broth is filtered to remove the bacterial cells, and the filtrate is extracted with organic solvents to concentrate the antibiotic.
Purification: The crude extract is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The fermentation is carried out in large bioreactors, and the extraction and purification steps are optimized for efficiency and yield. Advanced techniques such as continuous chromatography and automated extraction systems are employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: Sporeamicin C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have altered antibacterial properties.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially enhancing its stability or activity.
Substitution: Substitution reactions can introduce new functional groups into the molecule, leading to the formation of novel derivatives with improved pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential applications. These derivatives are often studied for their enhanced antibacterial activity or reduced toxicity.
Scientific Research Applications
Sporeamicin C has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound for studying macrolide antibiotics and their chemical properties.
Biology: this compound is employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: It is investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: this compound is used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Sporeamicin C exerts its antibacterial effects by inhibiting protein synthesis in bacterial cells. It binds to the 50S ribosomal subunit, preventing the translocation of the peptidyl-tRNA from the A-site to the P-site. This action effectively halts the elongation of the peptide chain, leading to the inhibition of bacterial growth. The primary molecular target of this compound is the bacterial ribosome, and its mechanism of action is similar to that of other macrolide antibiotics.
Comparison with Similar Compounds
Erythromycin: A well-known macrolide antibiotic with a similar structure and mechanism of action.
Spiramycin: Another macrolide antibiotic with comparable antibacterial activity and clinical applications.
Azithromycin: A derivative of erythromycin with improved pharmacokinetic properties and a broader spectrum of activity.
Uniqueness of Sporeamicin C: this compound is unique due to its specific structural modifications, which confer distinct pharmacological properties. It has been shown to be effective against certain bacterial strains that are resistant to other macrolides. Additionally, its unique structure allows for the development of novel derivatives with enhanced activity and reduced side effects.
Properties
IUPAC Name |
2-ethyl-9-hydroxy-6-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-8-[3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H61NO12/c1-13-24-36(10)29(39)19(4)27(49-36)17(2)15-34(8,42)31(48-33-26(38)23(37-11)14-18(3)44-33)20(5)28(21(6)32(41)46-24)47-25-16-35(9,43-12)30(40)22(7)45-25/h17-18,20-26,28,30-31,33,37-38,40,42H,13-16H2,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXBYEZLPVFWDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2(C(=O)C(=C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)NC)O)(C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H61NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141340-34-3 | |
| Record name | Sporeamicin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141340343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


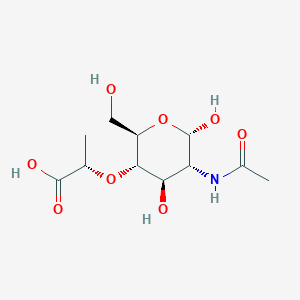
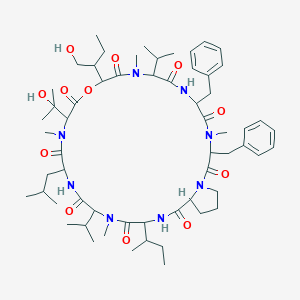
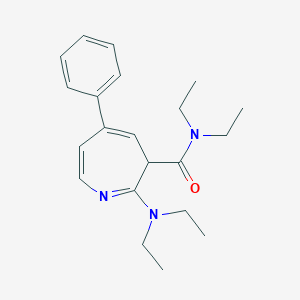
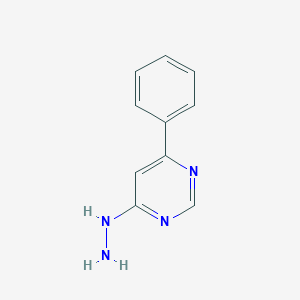
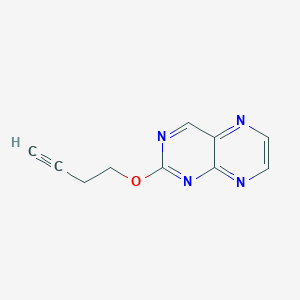
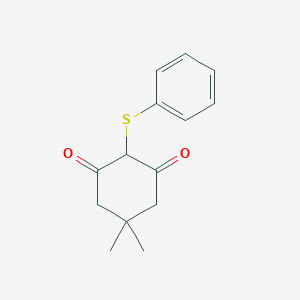


![(3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione](/img/structure/B232502.png)
